6,7-Difluorobenzoxazole-2-methanamine

Description

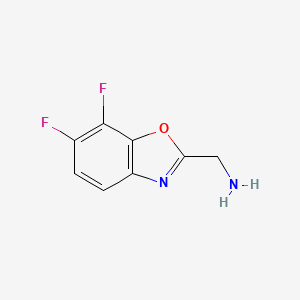

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F2N2O |

|---|---|

Molecular Weight |

184.14 g/mol |

IUPAC Name |

(6,7-difluoro-1,3-benzoxazol-2-yl)methanamine |

InChI |

InChI=1S/C8H6F2N2O/c9-4-1-2-5-8(7(4)10)13-6(3-11)12-5/h1-2H,3,11H2 |

InChI Key |

BKCWSPYDXLLTFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(O2)CN)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6,7 Difluorobenzoxazole 2 Methanamine

Strategic Retrosynthetic Analysis of the 6,7-Difluorobenzoxazole-2-methanamine Scaffold

A retrosynthetic analysis of this compound begins with the disconnection of the key bonds to identify plausible starting materials. The primary disconnection is the C-N bond of the methanamine group, suggesting a precursor such as a 2-(chloromethyl) or 2-(hydroxymethyl)-6,7-difluorobenzoxazole. This intermediate could then be subjected to amination to install the desired methanamine functionality.

Further disconnection of the benzoxazole (B165842) ring itself leads to two main synthetic strategies. The most common approach involves the condensation of a 2-aminophenol (B121084) derivative with a suitable two-carbon electrophile. In this case, the key precursor would be 2-amino-3,4-difluorophenol (B8744484). This intermediate could then be reacted with a glycine (B1666218) equivalent or a protected aminoacetaldehyde to form the 2-methanamine substituted benzoxazole ring in a single step.

An alternative disconnection involves the formation of the oxazole (B20620) ring from a pre-functionalized aniline. This could involve the intramolecular cyclization of an N-(2-hydroxy-3,4-difluorophenyl)acetamide derivative. The subsequent reduction of the amide would then yield the target methanamine.

Divergent and Convergent Synthetic Routes to this compound

Based on the retrosynthetic analysis, both divergent and convergent synthetic routes can be devised for the synthesis of this compound.

Convergent Synthesis: A convergent approach would involve the synthesis of the 6,7-difluorobenzoxazole (B15046552) core and the 2-methanamine side chain separately, followed by their coupling. A plausible convergent route would start with the synthesis of 2-amino-3,4-difluorophenol. This key intermediate can then be condensed with a protected aminoacetic acid, such as N-Boc-glycine, in the presence of a coupling agent like EDC/HOBt, followed by acid-mediated cyclization and deprotection to yield the final product.

Divergent Synthesis: A divergent strategy would involve the initial synthesis of a common intermediate, which can then be diversified to produce a range of analogues, including the target molecule. For instance, 2-amino-3,4-difluorophenol could be reacted with chloroacetyl chloride to form 2-(chloromethyl)-6,7-difluorobenzoxazole. This versatile intermediate can then be reacted with a variety of nitrogen nucleophiles to generate a library of 2-substituted aminomethyl benzoxazoles, including the parent this compound via reaction with ammonia (B1221849) or a protected ammonia equivalent.

Optimization of Reaction Parameters and Yields in the Synthesis of this compound

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst.

For the condensation of 2-amino-3,4-difluorophenol with a carbonyl compound, polar aprotic solvents such as DMF or DMSO are often employed to ensure the solubility of the reactants. The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Typically, these condensations are carried out at elevated temperatures, often under microwave irradiation to reduce reaction times. researchgate.net

The choice of the condensing agent or catalyst is also critical. For reactions involving carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent are effective. In the case of aldehydes, a variety of acid or base catalysts can be used. rsc.org The following table summarizes hypothetical reaction conditions for the synthesis of a 2-substituted benzoxazole, which could be adapted for the target molecule.

| Entry | Carbonyl Source | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Glycine | PPA | Toluene | 110 | 12 | 65 |

| 2 | Aminoacetaldehyde | p-TSA | Acetonitrile | 80 | 8 | 70 |

| 3 | Chloroacetyl chloride | Pyridine | DCM | 25 | 4 | 85 |

| 4 | N-Boc-glycine | EDC/HOBt | DMF | 25 | 24 | 75 |

This interactive table allows for the comparison of different synthetic approaches and their potential outcomes. The data presented is illustrative and would require experimental verification for the specific synthesis of this compound.

Catalyst Selection and Green Chemistry Principles in the Synthesis of this compound

The selection of an appropriate catalyst is paramount for an efficient and environmentally friendly synthesis. In recent years, there has been a significant shift towards the use of heterogeneous and reusable catalysts to align with the principles of green chemistry.

For the synthesis of benzoxazoles, a range of catalysts have been explored. These include Brønsted acids like p-toluenesulfonic acid and Lewis acids such as zinc chloride or indium triflate. jocpr.com Transition metal catalysts, particularly those based on copper and ruthenium, have also been shown to be effective for the dehydrogenative coupling of alcohols with 2-aminophenols to form benzoxazoles. acs.org

From a green chemistry perspective, the use of a solid-supported acid catalyst or a recyclable ionic liquid would be advantageous. rsc.orgnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Furthermore, solvent-free reaction conditions or the use of greener solvents like ethanol (B145695) or water should be explored to minimize the environmental impact of the synthesis. jetir.org The synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives has been reported using an iodine-mediated oxidative cyclodesulfurization, which is a greener approach. nih.gov

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The introduction of a chiral center at the α-position of the methanamine group would lead to chiral analogues of this compound, which could have interesting biological properties. Stereoselective synthesis of such analogues can be achieved through several strategies.

One approach involves the use of a chiral starting material, such as a chiral α-amino acid. Condensation of 2-amino-3,4-difluorophenol with a protected chiral amino acid, followed by cyclization and deprotection, would yield the enantiomerically enriched product.

Alternatively, a prochiral intermediate could be subjected to an asymmetric transformation. For example, the asymmetric reduction of a 2-(iminomethyl)-6,7-difluorobenzoxazole using a chiral reducing agent, such as a CBS catalyst, could provide access to the chiral amine. Another strategy would be the use of a chiral catalyst for the condensation step itself, which could induce enantioselectivity in the formation of the C-N bond.

Elucidation of the Molecular Architecture of 6,7 Difluorobenzoxazole 2 Methanamine Through Advanced Spectroscopic and Diffraction Techniques

Detailed Vibrational Spectroscopic Analysis (Raman, FT-IR) of 6,7-Difluorobenzoxazole-2-methanamine for Bond Force Constant Derivations

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's covalent bonds. The frequencies of molecular vibrations are sensitive to bond strength, bond order, and the mass of the constituent atoms. By analyzing these vibrational modes, it is possible to derive bond force constants, which are a direct measure of bond strength.

For a comprehensive analysis, the vibrational spectra of a related compound, 2-(p-fluorobenzyl)-6-nitrobenzoxazole, have been studied. esisresearch.org The experimental FT-IR and Raman frequencies, alongside theoretical calculations using Density Functional Theory (DFT), allow for the confident assignment of specific vibrational modes. esisresearch.org

Key vibrational modes for the benzoxazole (B165842) core and its substituents can be assigned as follows:

C-F Stretching: The presence of fluorine atoms on the benzene (B151609) ring of the benzoxazole core would give rise to characteristic C-F stretching vibrations. In fluorinated phenyl compounds, these modes are typically observed in the region of 1200-1300 cm⁻¹. For 2-(p-fluorobenzyl)-6-nitrobenzoxazole, the C-F stretching vibration is observed at 1214 cm⁻¹ in the FT-IR spectrum and 1216 cm⁻¹ in the Raman spectrum. ua.pt

Benzoxazole Ring Vibrations: The fused heterocyclic ring system exhibits a series of characteristic stretching and bending vibrations. The C=N stretching of the oxazole (B20620) ring is typically found in the 1600-1650 cm⁻¹ region. esisresearch.org The C-O-C asymmetric and symmetric stretching vibrations of the oxazole ring are also key identifiers. For instance, in 5-nitro-2-(4-nitrobenzyl) benzoxazole, the asymmetric C-O-C stretching is assigned at 1144 cm⁻¹ (IR) and 1146 cm⁻¹ (Raman), while the symmetric stretch is observed at 1063 cm⁻¹ (IR) and 1066 cm⁻¹ (Raman). esisresearch.org

Aminomethyl Group Vibrations: The -CH₂NH₂ substituent would display characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region, as well as CH₂ stretching and bending modes. The C-N stretching of the aminomethyl group would also be present in the fingerprint region.

The following interactive data table presents a selection of assigned vibrational frequencies for the analog 2-(p-fluorobenzyl)-6-nitrobenzoxazole, based on experimental and DFT calculations. esisresearch.org

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | DFT Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| C-F Stretch | 1214 | 1216 | 1218 |

| NO₂ Symmetric Stretch | 1348 | 1349 | 1351 |

| C=N Stretch | 1659 | - | 1603 |

| Ring Breathing | - | 880 | 883 |

From these vibrational frequencies, bond force constants can be derived through computational analysis, providing quantitative insights into the relative strengths of the various bonds within the molecule.

Nuclear Magnetic Resonance Spectroscopy (2D-NMR, Solid-State NMR) for Probing Conformational Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and spatial arrangement of atoms in a molecule. While standard one-dimensional ¹H and ¹³C NMR provide information on the chemical environment of each nucleus, two-dimensional (2D-NMR) techniques and solid-state NMR offer deeper insights into conformational dynamics.

For a molecule like this compound, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would confirm the proton-proton and proton-carbon connectivities, respectively. More advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, providing crucial information about the preferred conformation of the aminomethyl side chain relative to the benzoxazole ring system. Conformational analysis of related substituted 2-phenacylbenzoxazoles has shown that the conformation of the side chain is influenced by substituent effects and intramolecular hydrogen bonding. mdpi.com

Solid-state NMR (ssNMR) is particularly valuable for studying the structure of molecules in their solid form, where they may adopt a different conformation compared to in solution. nih.gov For fluorinated compounds, ¹⁹F ssNMR is a highly sensitive technique that can provide detailed information about the local environment of the fluorine atoms. nih.govnorthwestern.edu The ¹⁹F chemical shifts are highly sensitive to the molecular packing and intermolecular interactions, such as halogen bonding. nih.gov In a study of halogen-bonded frameworks involving fluorinated donors, ¹⁹F ssNMR was instrumental in characterizing the cocrystal formation. nih.gov

The following interactive data table illustrates the kind of data that would be obtained from a ¹⁹F solid-state NMR study of a fluorinated benzoxazole derivative, showing different chemical shifts for distinct fluorine environments in the crystal lattice.

| Fluorine Nucleus | Isotropic Chemical Shift (ppm) | Anisotropy (ppm) |

|---|---|---|

| F6 | -110.5 | 60.2 |

| F7 | -112.8 | 58.9 |

X-ray Crystallographic Analysis of this compound and its Co-crystals

X-ray crystallography provides the most definitive information about the molecular structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the precise three-dimensional arrangement of its atoms.

While a crystal structure for the target molecule is not available, the structure of a related compound, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, has been determined. scispace.com This structure reveals a planar benzoxazole ring system. scispace.com The study of another 2-substituted benzoxazole derivative, 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole, provides detailed bond lengths and angles for the benzoxazole core. nih.govresearchgate.net

Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a co-former) in the same crystal lattice. The formation of co-crystals of this compound with suitable co-formers could be investigated to, for example, improve its stability or solubility. The crystal structure of a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid demonstrates the formation of hydrogen bonds between the two components, which stabilize the crystal lattice. eurjchem.com

The following interactive data table presents selected crystallographic data for the analog 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.6060 (8) |

| b (Å) | 8.7946 (10) |

| c (Å) | 14.7401 (15) |

| α (°) | 106.799 (8) |

| β (°) | 90.796 (8) |

| γ (°) | 102.869 (8) |

Advanced Mass Spectrometry (HRMS, MS/MS) for Mechanistic Fragmentation Pathway Elucidation of this compound

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique is invaluable for elucidating the fragmentation pathways of a molecule, which can provide significant structural information. The fragmentation of 2-substituted benzazoles has been shown to be influenced by the nature of the substituent at the 2-position. rsc.orgresearchgate.net For 2-benzylbenzoxazoles, a common fragmentation pathway involves the loss of the benzyl (B1604629) radical.

The fragmentation of this compound would likely proceed through several key pathways:

Loss of the aminomethyl group: Cleavage of the C-C bond between the benzoxazole ring and the methanamine group would result in the formation of a stable benzoxazole cation.

Fragmentation of the benzoxazole ring: The fused ring system can undergo characteristic fragmentation, such as the loss of CO or HCN.

Rearrangement reactions: Proximity effects, where a substituent interacts with another part of the molecule during fragmentation, can lead to unique fragmentation patterns.

The following interactive data table illustrates a plausible fragmentation pathway for this compound based on the principles of mass spectrometry.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | [M+H - NH₃]⁺ | NH₃ | Loss of ammonia (B1221849) from the protonated amine |

| [M+H]⁺ | [M+H - CH₂NH₂]⁺ | CH₂NH₂ | Cleavage of the C-C bond to the aminomethyl group |

| [M+H - CH₂NH₂]⁺ | [M+H - CH₂NH₂ - CO]⁺ | CO | Loss of carbon monoxide from the benzoxazole ring |

Chiroptical Spectroscopy (CD, VCD) for Investigating Enantiomeric Purity and Absolute Configuration of Chiral this compound Derivatives

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are essential for studying chiral molecules. mdpi.comnih.gov If the 2-methanamine side chain of 6,7-Difluorobenzoxazole (B15046552) were to be substituted to create a chiral center, these techniques could be used to determine the enantiomeric purity and absolute configuration of the resulting derivatives.

CD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. mtoz-biolabs.com The resulting CD spectrum is characteristic of a particular enantiomer and can be used to determine the absolute configuration by comparison with the spectra of known compounds or with theoretical calculations. purechemistry.org

VCD spectroscopy is the infrared analog of CD, measuring the differential absorption of circularly polarized infrared light. wikipedia.org VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution, as it provides detailed structural information and is highly sensitive to the three-dimensional arrangement of atoms. nih.govresearchgate.net The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer. nih.govnih.gov

The following interactive data table illustrates the type of data obtained from a VCD experiment for a hypothetical chiral derivative of this compound, showing the differential absorbance (ΔA) for specific vibrational modes.

| Vibrational Mode | Frequency (cm⁻¹) | ΔA (x 10⁻⁵) | Sign of Cotton Effect |

|---|---|---|---|

| N-H bend | 1620 | +2.5 | Positive |

| C-H stretch | 2950 | -1.8 | Negative |

| C-F stretch | 1250 | +3.1 | Positive |

Reaction Mechanisms and Chemical Transformations Involving 6,7 Difluorobenzoxazole 2 Methanamine

Electrophilic and Nucleophilic Substitution Reactions on the 6,7-Difluorobenzoxazole (B15046552) Ring System

The reactivity of the 6,7-difluorobenzoxazole ring is profoundly influenced by the two fluorine atoms on the benzene (B151609) moiety. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). In the case of aromatic systems, the inductive effect typically dominates, leading to a deactivation of the ring towards electrophilic aromatic substitution (SEAr). stackexchange.comacs.org Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on the 6,7-difluorobenzoxazole ring are expected to be significantly slower compared to the non-fluorinated parent benzoxazole (B165842). The strong deactivating nature of the two fluorine atoms makes electrophilic substitution challenging, often requiring harsh reaction conditions. nih.gov

Conversely, the electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comstackexchange.com This is a well-established phenomenon in fluoroaromatic chemistry. The rate of SNAr reactions is often accelerated by the presence of fluorine substituents, which stabilize the intermediate Meisenheimer complex formed during the reaction. stackexchange.com For 6,7-Difluorobenzoxazole-2-methanamine, nucleophilic attack is anticipated to occur at the carbon atoms bearing the fluorine atoms. The regioselectivity of such a substitution would be influenced by the directing effects of the fused oxazole (B20620) ring and the methanamine substituent, as well as the nature of the incoming nucleophile. Common nucleophiles in SNAr reactions include alkoxides, thiolates, and amines. The reactivity order in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend observed in aliphatic nucleophilic substitutions, highlighting the unique mechanism of aromatic substitution. masterorganicchemistry.com

| Reaction Type | Effect of Difluoro-Substitution | Expected Reactivity | Typical Reagents |

|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Strong deactivation | Low | HNO3/H2SO4, Br2/FeBr3, SO3/H2SO4 |

| Nucleophilic Aromatic Substitution (SNAr) | Strong activation | High | NaOCH3, NaSH, R2NH |

Transformations of the Methanamine Side Chain in this compound

The methanamine side chain at the 2-position of the benzoxazole ring is a versatile functional group that can undergo a variety of chemical transformations. As a primary amine, it can act as a nucleophile and a base.

Acylation: The primary amine can be readily acylated by reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functional moieties.

Alkylation: Nucleophilic substitution reactions with alkyl halides can lead to the formation of secondary and tertiary amines. However, overalkylation can be a significant side reaction, leading to the formation of quaternary ammonium (B1175870) salts. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of secondary and tertiary amines.

Schiff Base Formation: The methanamine group can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out under conditions that allow for the removal of water.

Diazotization: Although less common for aminomethyl groups compared to primary anilines, diazotization with nitrous acid could potentially lead to the formation of a diazonium salt, which is a versatile intermediate for the introduction of various functional groups. However, the stability of the resulting diazonium species would be a critical factor.

| Transformation | Reagents | Product |

|---|---|---|

| Acylation | Acyl chloride, base | Amide |

| Alkylation | Alkyl halide | Secondary/tertiary amine |

| Reductive Amination | Aldehyde/ketone, reducing agent | Secondary/tertiary amine |

| Schiff Base Formation | Aldehyde/ketone | Imine |

Photochemical and Thermal Reactivity Profiles of this compound

Regarding thermal reactivity, benzoxazole derivatives, particularly those with fluorine substituents, are known to exhibit high thermal stability. researchgate.netrsc.org Fluorinated polybenzoxazoles, for instance, are high-performance polymers known for their thermal resistance. researchgate.net It is therefore expected that this compound would possess a relatively high decomposition temperature. High-temperature conditions could potentially lead to fragmentation of the molecule, with the weakest bonds likely to cleave first.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the public domain. However, general principles can be applied to understand the reaction rates and equilibria.

For SNAr reactions on the difluorobenzoxazole ring, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com The rate of this step is highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the aromatic ring. The strong electron-withdrawing effect of the two fluorine atoms is expected to lower the activation energy for this step, thus increasing the reaction rate. stackexchange.com

Thermodynamically, the stability of the products relative to the reactants will determine the position of the equilibrium. In SNAr reactions, the formation of a strong bond between the carbon and the nucleophile, and the departure of a stable leaving group (fluoride ion), generally favors the product side.

Computational Chemistry and Theoretical Modeling of 6,7 Difluorobenzoxazole 2 Methanamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions of 6,7-Difluorobenzoxazole-2-methanamine

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be instrumental in determining properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations provide insights into the molecule's reactivity, stability, and the regions most likely to engage in intermolecular interactions. For instance, the HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

Such studies often employ various functionals and basis sets, such as B3LYP with a 6-311G(d,p) basis set, to achieve a balance between accuracy and computational cost. nih.gov The results of these calculations, including optimized molecular geometry and electronic properties, would typically be presented in detailed tables for analysis.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Solvation Effects on this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations could reveal its conformational landscape, showing the different shapes the molecule can adopt and their relative energies. nih.govnih.gov This is particularly important for understanding how the molecule might interact with a biological target.

Furthermore, MD simulations can elucidate the effects of different solvents on the molecule's conformation and stability. By simulating the molecule in various solvent environments, researchers can predict how it will behave in different biological or chemical settings. The results of such simulations would provide a dynamic view of the molecule's behavior over time, which is crucial for a complete understanding of its properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. To perform a QSAR study on derivatives of this compound, a dataset of related compounds with known activities would be required. researchgate.netnih.gov

The process involves calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure. These descriptors are then used to build a mathematical model that can predict the activity of new, untested derivatives. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used to create these predictive models. nih.govfrontiersin.org The resulting models can guide the design of new derivatives with potentially enhanced activity. nih.gov

In Silico Docking Studies of this compound with Target Receptors

In silico docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, molecular docking could be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor. researchgate.net

These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The results of docking simulations typically include a predicted binding pose and a scoring function that estimates the binding affinity. This information can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and its target. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) of this compound through Computational Methods

Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra could be generated.

DFT calculations can be employed to predict ¹H and ¹³C NMR chemical shifts, which are valuable for structural elucidation. github.ioresearchgate.net Similarly, the vibrational frequencies from DFT calculations can be used to simulate the IR spectrum. researchgate.net Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. beilstein-journals.orgresearchgate.net Comparing these predicted spectra with experimental data can confirm the molecule's structure and provide a deeper understanding of its electronic and vibrational properties.

Synthesis and Characterization of Advanced Derivatives and Analogues of 6,7 Difluorobenzoxazole 2 Methanamine

Rational Design Principles for Structure-Activity Relationship (SAR) Studies of 6,7-Difluorobenzoxazole-2-methanamine Analogues

The rational design of analogues of this compound for structure-activity relationship (SAR) studies is a critical step in optimizing its potential therapeutic properties. The primary goal of SAR studies is to identify which parts of the molecule are essential for its biological activity (the pharmacophore) and to understand how modifications to its structure affect its potency, selectivity, and pharmacokinetic profile.

Key considerations in the design of analogues include:

Modification of the Benzoxazole (B165842) Core: The electronic properties of the benzoxazole ring system can be modulated by introducing various substituents on the benzene (B151609) ring. While the parent structure contains two fluorine atoms at the 6 and 7 positions, the introduction of other electron-withdrawing or electron-donating groups can influence the molecule's interaction with biological targets. The structure-activity relationship of benzoxazole derivatives suggests that the presence of electron-withdrawing and electron-releasing groups at distinct positions of the compound's substituted part could enhance the antimicrobial and antiproliferative effects of the substances. researchgate.net

Alteration of the Methanamine Side Chain: The methanamine group at the 2-position is a key site for modification. The length, rigidity, and basicity of this side chain can be altered to explore the binding pocket of a target protein. For instance, the primary amine can be acylated, alkylated, or incorporated into larger heterocyclic systems to probe for additional binding interactions.

Stereochemical Considerations: If chiral centers are introduced during modification, the individual stereoisomers should be synthesized and evaluated separately, as they may exhibit different biological activities and metabolic profiles.

In silico docking studies can guide the SAR investigation by predicting how different analogues will bind to a specific target. A virtual library of derivatives can be designed with a focus on diversity and synthetic feasibility to be docked into the active site of a target protein. nih.gov

Synthetic Strategies for Core Structure Modifications of this compound

Modification of the 6,7-difluorobenzoxazole (B15046552) core is essential for fine-tuning the electronic and steric properties of the molecule. Several synthetic strategies can be employed to achieve this. The traditional approach for benzoxazole synthesis is the condensation of a 2-aminophenol (B121084) with various carbonyl compounds. rsc.org

One common method involves the reaction of a substituted 2-aminophenol with a suitable electrophile. For the synthesis of this compound analogues, this would start with a 3,4-difluoro-2-aminophenol derivative. The core can be modified by introducing different substituents at the 4 and 5 positions of the benzoxazole ring, which correspond to the 5 and 6 positions of the starting 2-aminophenol.

A general synthetic route is outlined below:

Starting Material: 3,4-Difluoro-2-aminophenol.

Cyclization: Reaction with a protected aminomethylcarbonyl equivalent, such as N-Boc-glycine, in the presence of a coupling agent and subsequent cyclization can form the benzoxazole ring.

Deprotection: Removal of the protecting group from the methanamine side chain yields the desired core structure.

Modifications can be introduced by using different starting materials. For example, starting with a 3,4-difluoro-5-substituted-2-aminophenol would lead to a 5-substituted-6,7-difluorobenzoxazole-2-methanamine.

| Starting Material | Reagent | Resulting Core Modification |

| 3,4-Difluoro-2-aminophenol | N-Boc-glycine, then deprotection | This compound |

| 5-Bromo-3,4-difluoro-2-aminophenol | N-Boc-glycine, then deprotection | 5-Bromo-6,7-difluorobenzoxazole-2-methanamine |

| 3,4-Difluoro-5-nitro-2-aminophenol | N-Boc-glycine, then deprotection | 6,7-Difluoro-5-nitrobenzoxazole-2-methanamine |

This table is illustrative and based on general synthetic principles for benzoxazoles.

Diversification of the Methanamine Side Chain in this compound Derivatives

The methanamine side chain at the 2-position of the benzoxazole ring is a versatile handle for introducing a wide range of chemical diversity. The primary amine can be functionalized in numerous ways to explore interactions with the target protein and to modify the physicochemical properties of the molecule.

Common strategies for side chain diversification include:

Acylation: Reaction with various acyl chlorides or carboxylic acids to form amides. This can introduce a variety of substituents, including alkyl, aryl, and heteroaryl groups.

Alkylation: Reductive amination with aldehydes or ketones to produce secondary or tertiary amines. This allows for the introduction of different alkyl and aryl groups.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to generate ureas and thioureas, respectively. These functional groups can act as hydrogen bond donors and acceptors.

The following table provides examples of potential side chain modifications and the reagents that could be used.

| Modification Type | Reagent Example | Resulting Functional Group |

| Acylation | Benzoyl chloride | N-( (6,7-Difluorobenzoxazol-2-yl)methyl)benzamide |

| Reductive Amination | Acetone | N-Isopropyl-6,7-difluorobenzoxazole-2-methanamine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-( (6,7-Difluorobenzoxazol-2-yl)methyl)-4-methylbenzenesulfonamide |

| Urea Formation | Phenyl isocyanate | 1-( (6,7-Difluorobenzoxazol-2-yl)methyl)-3-phenylurea |

This table is illustrative and based on standard organic chemistry reactions applied to a primary amine.

Biological and Mechanistic Evaluation of Novel this compound Analogues in vitro

Once a library of analogues has been synthesized, it is crucial to evaluate their biological activity in vitro to establish a robust SAR. The choice of assays will depend on the therapeutic target of interest. For example, if the compounds are being developed as anticancer agents, a panel of cancer cell lines would be used to assess their cytotoxicity.

A typical in vitro evaluation workflow includes:

Primary Screening: All synthesized compounds are tested at a single high concentration in a relevant biological assay to identify initial "hits."

Dose-Response Studies: Active compounds from the primary screen are then tested over a range of concentrations to determine their potency, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Selectivity Profiling: Promising compounds are tested against related targets or in normal cell lines to assess their selectivity and potential for off-target effects.

Mechanism of Action Studies: Further experiments are conducted to elucidate how the most promising compounds exert their biological effects. This could involve enzyme inhibition assays, receptor binding studies, or gene expression analysis.

The following table illustrates hypothetical in vitro data for a series of analogues, which is typical for an SAR study.

| Compound | Core Modification | Side Chain | IC50 (µM) against Target X |

| 1 | 6,7-Difluoro | -CH2NH2 | 10.5 |

| 2 | 6,7-Difluoro | -CH2NH-Benzoyl | 2.1 |

| 3 | 5-Bromo-6,7-difluoro | -CH2NH2 | 8.3 |

| 4 | 5-Bromo-6,7-difluoro | -CH2NH-Benzoyl | 0.9 |

This data is hypothetical and for illustrative purposes only to demonstrate the outcome of an SAR study.

Prodrug and Pro-Fluorescent Probe Development based on this compound Scaffold

The this compound scaffold can be adapted for applications beyond direct therapeutic use, such as in the development of prodrugs and pro-fluorescent probes.

Prodrug Development: A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. mdpi.com The development of prodrugs can improve a drug's pharmacokinetic properties, such as solubility, permeability, and metabolic stability. For this compound analogues, the methanamine side chain is an ideal position for attaching a promoiety that can be cleaved in vivo to release the active drug. For example, an amide or a carbamate (B1207046) linkage could be used to attach a group that is cleaved by enzymes in the target tissue.

Pro-Fluorescent Probe Development: Benzoxazole derivatives are known to exhibit interesting fluorescent properties and are studied for their potential use as fluorescent probes. periodikos.com.brperiodikos.com.br A pro-fluorescent probe is a non-fluorescent or weakly fluorescent molecule that becomes highly fluorescent upon reaction with a specific analyte. The this compound scaffold can be modified to create such probes. For instance, the methanamine group could be functionalized with a recognition moiety that is cleaved by a specific enzyme. This cleavage event would then unmask the fluorescent benzoxazole core, leading to a "turn-on" fluorescent signal. This approach can be used to develop probes for detecting enzymatic activity in cells and tissues.

Advanced Applications and Future Research Directions for 6,7 Difluorobenzoxazole 2 Methanamine

Role of 6,7-Difluorobenzoxazole-2-methanamine as a Privileged Scaffold in Chemical Probe Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The 6,7-difluorobenzoxazole (B15046552) moiety, combined with a reactive methanamine group, positions this compound as a potentially valuable privileged scaffold in the design of chemical probes. The difluoro substitution can enhance binding affinity and selectivity through favorable interactions with protein binding pockets, while the methanamine handle provides a versatile point for conjugation to reporter molecules, affinity tags, or photo-cross-linking agents.

Table 1: Potential Chemical Probe Applications of this compound

| Probe Type | Potential Application | Rationale for Scaffold Suitability |

| Affinity-Based Probes | Target identification and validation | The difluorobenzoxazole core can be optimized for specific protein targets, and the methanamine allows for immobilization on a solid support for pull-down assays. |

| Activity-Based Probes | Enzyme profiling and inhibitor screening | The methanamine can be functionalized with a reactive group that covalently modifies the active site of a target enzyme, with the difluoro groups enhancing selectivity. |

| Imaging Probes | Cellular localization and trafficking studies | The methanamine can be conjugated to a fluorophore, allowing for the visualization of the probe's interaction with its cellular target(s). |

Future research in this area will likely focus on the synthesis of a library of derivatives based on the this compound scaffold and screening them against various biological targets to identify novel probes for studying complex biological processes.

Integration of this compound into Optoelectronic or Material Science Architectures

Fluorinated benzoxazoles have garnered significant interest in the field of material science and optoelectronics due to their unique electronic and photophysical properties. The introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for electron injection and transport in organic electronic devices. The rigid benzoxazole (B165842) core contributes to thermal stability and can facilitate ordered molecular packing, which is crucial for efficient charge transport.

The methanamine group in this compound offers a pathway to incorporate this fluorinated scaffold into polymeric or supramolecular architectures. For instance, it can be used as a monomer in polymerization reactions to create novel polymers with tailored optoelectronic properties.

Table 2: Potential Optoelectronic and Material Science Applications

| Application Area | Potential Role of this compound | Key Properties Conferred by the Scaffold |

| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive layer or electron transport layer. | Enhanced electron injection/transport, thermal stability, and potential for blue emission. |

| Organic Photovoltaics (OPVs) | As a building block for donor or acceptor materials. | Tunable energy levels, good thermal stability, and potential for high charge carrier mobility. |

| Organic Field-Effect Transistors (OFETs) | As the active semiconductor material. | Ordered molecular packing, good thermal stability, and potential for high charge mobility. |

Further investigations will be necessary to synthesize and characterize materials incorporating the this compound unit to fully assess their performance in electronic devices.

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The this compound scaffold possesses several features that make it an interesting candidate for supramolecular assembly. The aromatic benzoxazole core can participate in π-π stacking interactions, while the fluorine atoms can engage in halogen bonding and other non-covalent interactions. The methanamine group can form hydrogen bonds and can be protonated to introduce electrostatic interactions.

By modifying the methanamine group with different functional units, it is possible to program the self-assembly of this compound derivatives into well-defined nanostructures such as nanofibers, vesicles, or gels. These self-assembled materials could find applications in areas such as drug delivery, tissue engineering, and sensing.

Emerging Methodologies for High-Throughput Screening of this compound Derivatives

High-throughput screening (HTS) is a powerful tool for the rapid discovery of new compounds with desired properties. To explore the full potential of the this compound scaffold, HTS methodologies will be crucial. The development of efficient synthetic routes to generate a diverse library of derivatives is a prerequisite for any successful HTS campaign.

Table 3: High-Throughput Screening Strategies

| Screening Approach | Objective | Key Methodologies |

| Target-Based Screening | Identify derivatives that bind to a specific biological target. | Biochemical assays (e.g., fluorescence polarization, FRET), cell-based reporter assays. |

| Phenotypic Screening | Identify derivatives that produce a desired cellular phenotype. | High-content imaging, cell viability assays, gene expression profiling. |

| Materials Screening | Identify derivatives with optimal optoelectronic or self-assembly properties. | Automated synthesis and characterization platforms, combinatorial material libraries. |

The data generated from HTS can be used to build structure-activity relationship (SAR) models, which can guide the rational design of next-generation compounds with improved properties.

Prospective Research Avenues in Understanding the Full Mechanistic Scope of this compound Interactions

A deep understanding of the molecular interactions of this compound and its derivatives is essential for their rational design and application. Future research should focus on elucidating the precise nature of these interactions at an atomic level.

Computational modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the electronic structure, conformational preferences, and binding modes of these compounds. Experimental techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC), can be used to validate the computational predictions and provide detailed information about the thermodynamics and kinetics of binding.

A comprehensive understanding of the mechanistic scope of interactions will enable the fine-tuning of the molecular structure of this compound to optimize its performance in a given application.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.